2,2'-Dithiobis(benzothiazole)

Catalog No.
S601011
CAS No.
120-78-5
M.F
C14H8N2S4
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dithiobis(benzothiazole)

MBTS addresses the critical scorch problem in rubber extrusion, where high shear heat causes MBT to crosslink prematurely, increasing scrap rates. As a disulfide dimer, MBTS offers a balanced scorch delay and flat cure profile for NR, SBR, and NBR. • Primary accelerator for conveyor belts, hoses, and thick profiles requiring processing safety. • Synergizes with DPG/TMTM for rapid, high-crosslink-density vulcanization. • Acts as a scorch retarder in CR and prevents blooming in thiuram-accelerated systems, ensuring surface quality.

CAS Number

120-78-5

Product Name

2,2'-Dithiobis(benzothiazole)

IUPAC Name

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole

Molecular Formula

C14H8N2S4

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C14H8N2S4/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H

InChI Key

AFZSMODLJJCVPP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3

solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
INSOLUBLE IN WATER; AT 25 °C LESS THAN 0.5 G/100 ML ACETONE OR BENZENE, 0.2 G/100 ML CARBON TETRACHLORIDE, 0.5 G/100 ML NAPHTHA, 0.2 G/100 ML ALCOHOL, 0.2 G/100 ML ETHER; SOMEWHAT MORE SOL IN CHLOROFORM THAN CARBON TETRACHLORIDE
In water, <10mg/L
Solubility in water: very poor

Synonyms

2,2’-Dithiobisbenzothiazole, 1,2-Bis(2-benzothiazolyl) disulfide; 2,2’-Benzothiazolyl disulfide; 2,2’-Benzothiazyl disulfide; 2,2’-Dibenzothiazole disulfide; 2,2’-Dibenzothiazolyl disulfide; 2,2’-Dithiobis[benzothiazole]; 2-Benzothiazolyl disulfide;

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3

The exact mass of the compound 2,2'-Dithiobisbenzothiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 70° f (ntp, 1992)3.01e-05 minsoluble in water; at 25 °c less than 0.5 g/100 ml acetone or benzene, 0.2 g/100 ml carbon tetrachloride, 0.5 g/100 ml naphtha, 0.2 g/100 ml alcohol, 0.2 g/100 ml ether; somewhat more sol in chloroform than carbon tetrachloridein water, <10mg/lsolubility in water: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677459. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g, 500 g

2,2'-Dithiobis(benzothiazole) (MBTS, CAS 120-78-5) is a primary thiazole-class vulcanization accelerator widely procured for natural rubber (NR) and synthetic elastomers such as SBR and NBR. Structurally functioning as a disulfide dimer of 2-mercaptobenzothiazole (MBT), MBTS is selected primarily for its balanced processing safety and flat curing characteristics [1]. In industrial procurement, it serves as a critical baseline material for mechanical goods, tires, and wire insulation where a moderate scorch delay is required prior to crosslinking, distinguishing it from ultra-fast thiurams or highly delayed sulfenamides [1].

Procurement Fit

Sulfur-vulcanization systems requiring moderate cure speed
Reported wider processing window vs. MBT (critical temp. >142°C)
Compatible with NR, SBR, NBR, EPDM; alone or in binary accelerator systems

Substituting MBTS with its monomeric analog MBT or sulfenamides like CBS directly compromises processability and product yield [1]. While MBT offers faster cure rates, its poor scorch safety leads to premature cross-linking (scorching) during high-shear mixing and extrusion, increasing scrap rates[1]. Conversely, replacing MBTS with sulfenamides over-extends the induction period and requires different secondary accelerator ratios, altering the final crosslink density. Furthermore, MBTS possesses a distinct dual-functionality: it acts as an accelerator in diene rubbers but functions as a cure retarder in polychloroprene (CR) and reduces blooming when paired with thiurams, making generic class-level substitution unviable for complex multi-elastomer manufacturing[2].

Substitution Risk

Substitute
Mismatch Risk
MBT
Lower critical temp (~125°C) may lead to premature scorch during mixing
Sulfenamides (CBS/TBBS)
Longer scorch delay but slower cure; S/A ratio re-optimization likely required

Extended Scorch Safety (ts2) Margin over MBT

Rheological profiling of natural rubber compounds confirms that MBTS provides a substantially longer scorch time (ts2) compared to its monomeric counterpart, MBT [1]. The disulfide linkage in MBTS requires thermal cleavage to generate active mercaptobenzothiazole species, creating a critical processing window [1]. While MBT is highly reactive and prone to premature cross-linking at standard processing temperatures, MBTS delays the onset of vulcanization, directly reducing scrap rates in high-shear mixing and extrusion workflows [2].

Evidence DimensionRelative Scorch Time (ts2)
Target Compound DataExtended scorch safety (delayed action)
Comparator Or BaselineMBT (Short scorch time / high scorch risk)
Quantified DifferenceMBTS > MBT in ts2 processing safety margin
ConditionsNatural rubber (NR) and SBR vulcanization at standard curing temperatures

Procurement teams select MBTS over MBT to prevent premature vulcanization (scorch) during complex extrusion and molding, minimizing material waste.

Activation Threshold
Head-to-head
MBTS >142°C vs MBT ~125°C
Wider processing window supports scorch safety
Per datasheet specifications

Maximized Crosslink Density at Equal Dosage

In standardized thiazole-accelerated sulfur vulcanization systems, MBTS yields a higher crosslink density at equal phr (parts per hundred rubber) dosages compared to both MBT and ZMBT (zinc 2-mercaptobenzothiazole) [1]. This elevated cross-linking efficiency translates directly into enhanced mechanical properties, including higher tensile modulus and resilience in the final elastomer matrix [1]. Consequently, compounders can achieve target physical specifications without over-dosing the primary accelerator.

Evidence DimensionRelative Crosslink Density
Target Compound DataHighest crosslink density among standard thiazoles
Comparator Or BaselineMBT and ZMBT (Lower crosslink density at equal dosage)
Quantified DifferenceMBTS > MBT > ZMBT (at equivalent phr)
ConditionsEqual-dosage thiazole comparison in sulfur-cured diene rubbers

Achieving higher crosslink density per unit weight allows manufacturers to optimize accelerator procurement volumes while meeting strict mechanical performance criteria.

Cure Rate Rank
Reported
TMTD > MBTS/MBT > CBS/NOBS
Balanced speed and scorch safety in silica-filled NR
Silica-filled NR compounds

Synergistic Cure Rate Optimization with DPG

MBTS exhibits a highly documented synergistic effect when paired with secondary basic accelerators like diphenylguanidine (DPG) [1]. While MBTS alone provides flat curing and scorch safety, the MBTS/DPG binary system drastically shortens the optimum cure time (t90) and boosts the overall cure rate while maintaining acceptable processing safety [1]. This specific binary interaction is far more controllable than attempting to use ultra-fast thiurams alone, making MBTS a foundational precursor for balanced, high-throughput manufacturing.

Evidence DimensionOptimum Cure Time (t90)
Target Compound DataRapid t90 when combined with DPG
Comparator Or BaselineMBTS alone (slower t90) or Thiurams alone (poor scorch safety)
Quantified DifferenceSignificant reduction in t90 without compromising the initial scorch delay
ConditionsBinary accelerator system (MBTS/DPG) in NR/SBR compounds

Procuring MBTS as a primary accelerator enables the use of low-cost secondary kickers (like DPG) to dial in exact cure speeds for high-volume production lines.

Scorch & Crosslink
Head-to-head
Shorter scorch, higher crosslink density vs TBBS
Supports faster cycle time in EPDM/NR blends
60/40 EPDM/NR with compatibilizer

Dual-Functionality: Cure Retardation in Polychloroprene and Thiuram Systems

Unlike most primary accelerators, MBTS offers distinct dual-functionality: it acts as a cure retarder in polychloroprene (CR) rubber and in compounds primarily accelerated by thiurams (e.g., TMTD)[1]. By incorporating MBTS into thiuram-cured systems, manufacturers can effectively delay the scorch time and suppress the severe blooming issues typically associated with dithiocarbamates and thiurams[1]. This makes MBTS an indispensable procurement item for multi-elastomer facilities requiring cross-compatibility.

Evidence DimensionScorch Retardation and Bloom Reduction
Target Compound DataActs as a retarder, increasing ts2 and reducing bloom
Comparator Or BaselineThiuram-only systems (TMTD/TMTM)
Quantified DifferenceExtended processing safety and eliminated surface bloom compared to thiuram-only baselines
ConditionsPolychloroprene (CR) matrices or EV (Efficient Vulcanization) systems using thiurams

Buyers can leverage MBTS not just as an accelerator for diene rubbers, but as a critical processing aid to salvage scorch-prone thiuram systems and prevent cosmetic blooming defects.

Sulfur Donor Behavior
Class-level
No active sulfur release
Nitrosamine-free cure system option
Requires external sulfur; not for EV systems
Application Restriction
Data to verify
Bitter taste in vulcanizate
Excludes food-contact rubber goods
Non-staining for colored goods

High-Shear Extrusion of Tire Treads and Mechanical Goods

MBTS is the standard choice where the friction of extrusion generates heat that would cause MBT to scorch, ensuring safe processing of thick profiles [1].

Synergistic Binary Cure Systems for Industrial Belting

Procured for use in combination with DPG or TMTM to achieve a rapid, flat cure with high crosslink density for conveyor belts and heavy-duty hoses [2].

Bloom-Free EV (Efficient Vulcanization) Formulations

Utilized as a secondary additive in thiuram-accelerated systems to retard premature curing and prevent the migration (blooming) of accelerator residues to the product surface [3].

Polychloroprene (CR) Compounding

Employed specifically for its inverse functionality as a scorch retarder in CR, providing critical processing safety for specialized weather-resistant rubber components [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tire tread and carcass compounds
Balanced cure speed and scorch safety
Processing window; cure cycle time
Light-colored, non-staining goods (excl. food contact)
Non-discoloring; bitterness exclusion
Aesthetic quality; application restriction check
EPDM/NR automotive weatherstripping and hoses
Faster cure onset and higher crosslink density vs sulfenamides
Mechanical integrity; aging resistance
Mechanical goods under nitrosamine regulations
No active sulfur release; non-nitrosamine generating
Regulatory compliance; cure system design

Physical Description

2,2'-dithiobisbenzothiazole is a cream to light yellow powder. (NTP, 1992)
Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder; Dry Powder, Other Solid; Other Solid
Pale yellow or cream to off-white odorless solid; [HSDB] Colorless to pale yellow powder; [MSDSonline]
YELLOW POWDER WITH CHARACTERISTIC ODOUR.

Color/Form

PALE YELLOW NEEDLES FROM BENZENE
FREE-FLOWING POWDER
Cream to off-white powder or pellets

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Exact Mass

331.95703296 g/mol

Monoisotopic Mass

331.95703296 g/mol

Flash Point

518 °F (NTP, 1992)
257 °C

Heavy Atom Count

20

Density

1.54 (NTP, 1992) - Denser than water; will sink
1.50
Density (at 20 °C): 1.5 g/cm³

LogP

4.5

Odor

ODORLESS

Decomposition

WHEN HEATED TO DECOMPOSITION, SUCH MATERIALS CAN EVOLVE HIGHLY TOXIC FUMES CONTAINING SO(X). /SULFUR COMPD/

Melting Point

334 °F (NTP, 1992)
180 °C
MP: 168 °C MIN /COMMERCIAL PRODUCT/

UNII

6OK753033Z

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

2,2'-Dibenzothiazyl disulfide is approved for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Impurities found in product: oil, sodium chloride, mercaptobenzothiazole, water, petroleum ether extractables

Other CAS

120-78-5
22405-83-0

Absorption Distribution and Excretion

To determine the metabolic disposition of (l4)C-2-mercaptobenzothiazole (MBT) and (14)C-2-mercaptobenzothiazole disulfide (MBTS) male and female rats were dosed topically. Topical doses were 36.1 ug/animal for (14)C-MBT and 33.6 ug/animal for (14)C-MBTS. Although more MBT passed through the skin than MBTS and although relative to rats, guinea pigs absorbed a greater percentage of the dose (33.4% compared to 16.1-17.5% of the MBT and 12.2% compared to 5.94-7.87% for MBTS) the disposition of radioactivity derived from the two compounds was similar. Washing of the skin removed more of the radioactivity from guinea pigs than from rats. For both sexes of rats dosed iv with (14)C-MBT 0.602 mg/kg) or (14)C-MBTS 0.571 mg/kg) disposition of the compounds was similar. In 72 hr, 90.9-101% of the dose appeared in the urine and 3.79-15.1% in the feces. At this time a small portion of the administered radioactivity (1.52-1.96% of the dose) remained associated with erythrocytes. Oral dosing of rats for 14 days with unlabeled MBT (0.510 mg/kg/day) prior to a single dose of (14)C-MBT (0.503 mg/kg) or with unlabeled MBTS (0.521 mg/kg/day) prior to a single dose of (14)C-MBTS (0.730 mg/kg). For both sexes disposition of the compounds was similar. At 96 hr after dosing a small portion of the administered radioactivity (1.20-1.69% of the dose) remained associated with erythrocytes most of which was bound to the membranes. For both compounds and sexes 60.8-101% of the radioactivity administered appeared in the urine and 3.46-9.99% in the feces in 96 hr. At the time only trace amounts of radioactivity remained in tissues other than blood. Of these tissues thyroid contained the highest concentration. In the urine there was a detectable MBT or MBTS but there were two metabolites one of which was identified as a thioglucuronide derivative of MBT. The other was possibly a sulfonic acid derivative of MBT. In conclusion there were similarities in absorption, distribution, and metabolism of (14)C-MBT and (14)C-MBTS in rats and in guinea pigs, indicating that (14)C-MBTS was readily converted to (14)C-MBT.

Metabolism Metabolites

The metabolic fate of the sulfur atom in the sulfhydryl group of 2-thiobenzothiazole (TBT) metabolites was examined in a series of experiments in rats using (14)C and (35)S labeled L-cysteine and TBT metabolites. Male Wistar rats were orally administered (14)C labeled N-oxydiethylene-2-benzothiazole ODEBT, (35)S labeled ODEBT, (35)S labeled 2-mercaptobenzothiazole (MBT) and (35)S labeled 2,2'-dibenzothiazyl-disulfide (BTDS). Urine and feces were collected periodically for 72 hours and the urinary and fecal metabolites were determined. The urinary level of 2-benzothiazyl-mercapturic acid (BTMA) was determined in rats administered OCEBT orally. The incorporation of (14)C or (35)S labeled L-cysteine was determined in rats administered ODEBT orally. Glutathione conjugates of MBT from biliary metabolites were determined in rat liver in vitro. The (35)S retention ratios in BTDS and MBT was over 90%. In BTMA only 0.5% of the (35)S was retained. The ratios of conjugated to nonconjugated radioactivity obtained using (35)S labeled compounds were reduced when compared to those found for (14)C labeled compounds. Coadministration of cysteine increased the hepatic glutathione level and mercapturate excretion while inclusion of the glutathione synthetase inhibitor L-methionine-SR-sulfoximine decreased levels. The /data indicate/ that the sulfur atom in BTMA is mostly replaced by the endogenous sulfur from the cysteine pool.

Wikipedia

2,2'-dithiobisbenzothiazole

Biological Half Life

0.12 Days

Methods of Manufacturing

OXIDATION OF 2-MERCAPTOBENZOTHIAZOLE

General Manufacturing Information

Wholesale and Retail Trade
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Rubber Product Manufacturing
Adhesive Manufacturing
Other (requires additional information)
Benzothiazole, 2,2'-dithiobis-: ACTIVE

Analytic Laboratory Methods

2 -MERCAPTOBENZOTHIAZOLE IN FISH OR IN AQUARIUM WATER WAS ANALYZED BY HIGH-SPEED LIQ CHROMATOGRAPHY.
An analytical quantitative high-pressure liquid chromatography (HPLC) method was developed for simultaneous determination of all mercaptobenzothiazole derivatives in the mercapto mix patch testing standard. The stability of the mercaptobenzothiazoles constituting the mercapto mix was studied both in petrolatum and in buffer solution at pH 6.5 with and without glutathione. In petrolatum vehicle, dibenzothiazyl disulfide was the dominant compound found in stored mercapto mix. In buffer solution at pH 6.5, 2-mercaptobenzothiazole and the sulfenamide derivatives morpholinyl mercaptobenzothiazole and N-cyclohexyl-2-benzothiazyl sulfenamide were converted into dibenzothiazyl disulfide. In the presence of glutathione, both the sulfenamide derivatives and the dibenzothiazyl disulfide were rapidly converted into 2- mercaptobenzothiazole. The findings explain the cross-sensitivities reported for the mercaptobenzothiazole group as a result of chemical reactions resulting in one main hapten. The use of a single substance for patch testing for mercaptobenzothiazole hypersensitivity is reported.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...
Jung JH, McLaughlin JL, Stannard J, Guin JD: Isolation, via activity-directed fractionation, of mercaptobenzothiazole and dibenzothiazyl disulfide as 2 allergens responsible for tennis shoe dermatitis. Contact Dermatitis. 1988 Oct;19(4):254-9. [PMID:3219832]

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